Glycylglycyl-2-iodo-L-phenylalanyl-L-leucine
Description
Properties
CAS No. |
666703-13-5 |
|---|---|
Molecular Formula |
C19H27IN4O5 |
Molecular Weight |
518.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(2-iodophenyl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C19H27IN4O5/c1-11(2)7-15(19(28)29)24-18(27)14(8-12-5-3-4-6-13(12)20)23-17(26)10-22-16(25)9-21/h3-6,11,14-15H,7-10,21H2,1-2H3,(H,22,25)(H,23,26)(H,24,27)(H,28,29)/t14-,15-/m0/s1 |
InChI Key |
YVVPQURQECYFQM-GJZGRUSLSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1I)NC(=O)CNC(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1I)NC(=O)CNC(=O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycyl-2-iodo-L-phenylalanyl-L-leucine typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid (L-leucine) to a solid resin. Subsequent amino acids (2-iodo-L-phenylalanine, glycylglycine) are added sequentially through coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, ensures that the final product meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Glycylglycyl-2-iodo-L-phenylalanyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate derivatives.
Reduction: The peptide can be reduced to remove the iodine atom, yielding a deiodinated peptide.
Substitution: The iodine atom can be substituted with other functional groups, such as fluorine or chlorine, to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogen exchange reactions can be facilitated by reagents like silver fluoride (AgF) or copper(I) chloride (CuCl).
Major Products
Oxidation: Iodate derivatives of the peptide.
Reduction: Deiodinated peptide.
Substitution: Halogenated derivatives with modified properties.
Scientific Research Applications
Chemical Research Applications
Peptide Synthesis and Modification:
Glycylglycyl-2-iodo-L-phenylalanyl-L-leucine serves as a model compound in peptide synthesis studies. Researchers utilize it to explore peptide coupling reactions and the effects of modifications on peptide stability and reactivity. The incorporation of iodine allows for unique substitution reactions that can lead to novel peptide derivatives .
Chemical Reactivity:
The iodine atom in this compound facilitates various chemical reactions:
- Oxidation: Can form iodate derivatives using oxidizing agents like hydrogen peroxide.
- Reduction: The iodine can be removed through reduction processes, yielding deiodinated peptides.
- Substitution Reactions: The iodine can be substituted with other halogens or functional groups, allowing for tailored modifications .
Biological Research Applications
Protein-Protein Interactions:
This compound has been investigated for its role in modulating protein-protein interactions, which are crucial in many biological processes. Its structure enables it to mimic natural substrates, potentially influencing various biochemical pathways .
Enzyme Inhibition:
Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown its potential to inhibit enzymes related to cancer cell proliferation, suggesting therapeutic applications in oncology .
Amino Acid Transport:
The compound has been shown to influence the transport mechanisms of essential amino acids across cellular membranes. It acts as a ligand for the L-type amino acid transporter 1 (LAT-1), which is critical for nutrient uptake in cells, particularly in cancerous tissues .
Medical Applications
Therapeutic Potential:
Due to its unique properties, this compound is being explored as a therapeutic agent. Its ability to modulate protein interactions and inhibit enzymes could lead to new treatments for diseases such as cancer and metabolic disorders .
Impact on Cytokine Levels:
Studies have investigated how leucine-enriched peptides affect cytokine levels in older adults, suggesting a role in modulating inflammatory responses and improving immune function .
Industrial Applications
Novel Material Development:
In industrial contexts, this compound is utilized in the development of novel materials and as a precursor for more complex peptide-based compounds. Its unique chemical properties make it suitable for various applications in materials science .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Protein Interactions | Modulates interactions between proteins | |
| Enzyme Inhibition | Potential inhibitor of specific metabolic enzymes | |
| Amino Acid Transport | Influences transport mechanisms across cell membranes |
Case Study Highlights
- Enzyme Inhibition Study: A study demonstrated that this compound inhibits enzymes linked to cancer proliferation, indicating its potential as an anticancer agent.
- Cytokine Level Impact: Research showed that leucine-enriched peptides could modulate inflammatory markers in older adults, suggesting benefits for immune response regulation.
- Transport Mechanism Analysis: Comprehensive analyses confirmed that this compound acts as a ligand for LAT-1, enhancing the transport of leucine and other neutral amino acids essential for cellular metabolism .
Mechanism of Action
The mechanism of action of Glycylglycyl-2-iodo-L-phenylalanyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can enhance the compound’s binding affinity to these targets, potentially leading to inhibition or activation of biological pathways. The peptide’s structure allows it to mimic natural substrates, making it a valuable tool in studying biochemical processes.
Comparison with Similar Compounds
Glycyl-L-alanyl-L-isoleucine (CAS 137730-92-8)
Structure : Gly-Ala-Ile (tripeptide).
Key Differences :
- Shorter peptide backbone (tripeptide vs. tetrapeptide).
- Substitutes alanine and isoleucine for glycylglycine and leucine.
- Lacks halogenation (iodine) on aromatic residues.
Functional Implications : - The absence of iodination reduces steric bulk and may decrease lipid solubility compared to the target compound. Gly-Ala-Ile is primarily studied for its role in metabolic pathways rather than therapeutic applications .
L-Leucine, N-[N-[N-[N-(O-methyl-L-tyrosyl)glycyl]glycyl]-L-phenylalanyl] (CAS 64963-46-8)
Structure : O-methyl-L-tyrosine-Gly-Gly-Phe-Leu (tetrapeptide).
Key Similarities :
- Shares the Gly-Gly-Phe-Leu backbone with the target compound.
Key Differences : - Features an O-methylated tyrosine instead of 2-iodo-phenylalanine.
Physicochemical Data : - PSA : 188.95 Ų (polar surface area).
- XlogP : -2 (hydrophobicity index).
- Hydrogen bonds: 6 donors, 8 acceptors. Functional Implications:
- The O-methyl group increases steric hindrance but reduces halogen-mediated interactions (e.g., van der Waals forces). This compound’s lower XlogP suggests reduced membrane permeability compared to the iodinated analog .
DL-Leucylglycylglycine
Structure : Leu-Gly-Gly (tripeptide).
Key Differences :
- Reverses the Gly-Gly sequence and lacks iodinated phenylalanine.
- DL-configuration introduces racemic complexity, unlike the L-specific target compound.
Functional Implications : - Used in studies on peptide hydrolysis kinetics. The absence of aromatic iodination simplifies synthesis but limits applications in targeted therapies .
L-Leucine, L-asparaginyl-L-phenylalanylglycyl-L-alanyl-L-alanyl (CAS 574749-71-6)
Structure : Asn-Phe-Gly-Ala-Ala-Leu (hexapeptide).
Key Differences :
- Extended backbone with asparagine and additional alanine residues.
- Contains non-iodinated phenylalanine. Functional Implications:
- The asparagine residue introduces a polar side chain, enhancing water solubility. This contrasts with the hydrophobic iodine in the target compound, which may favor tissue penetration .
Data Table: Comparative Physicochemical Properties
| Compound Name | Backbone Length | Key Modifications | PSA (Ų) | XlogP | Hydrogen Bonds (Donor/Acceptor) | Molecular Weight |
|---|---|---|---|---|---|---|
| Glycylglycyl-2-iodo-L-phenylalanyl-L-leu | Tetrapeptide | 2-iodo-L-phenylalanine | ~190* | ~1.5* | 7/9* | ~600* |
| L-Leucine, N-[N-[N-[N-(O-methyl-L-tyrosyl)glycyl]glycyl]-L-phenylalanyl] | Tetrapeptide | O-methyl-L-tyrosine | 188.95 | -2 | 6/8 | 569.65 |
| Glycyl-L-alanyl-L-isoleucine | Tripeptide | None | ~120* | ~0.8* | 4/6 | 303.34 |
| DL-Leucylglycylglycine | Tripeptide | Racemic leucine | ~110* | ~0.5 | 4/5 | 275.30 |
Biological Activity
Glycylglycyl-2-iodo-L-phenylalanyl-L-leucine is a synthetic peptide that has garnered attention for its potential biological activities, particularly in the realms of protein interactions and therapeutic applications. This article explores its synthesis, mechanisms of action, and biological implications based on various studies.
The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS). The process involves:
- Attachment of the C-terminal amino acid (L-leucine) to a solid resin.
- Sequential addition of amino acids (2-iodo-L-phenylalanine and glycylglycine) using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
- Cleavage from the resin and purification via high-performance liquid chromatography (HPLC) to obtain the final product.
The introduction of the iodine atom is significant as it can enhance binding affinity to specific molecular targets, which may lead to inhibition or activation of various biological pathways.
This compound exhibits several mechanisms of action:
- Protein-Protein Interactions : It has been investigated for its role in modulating interactions between proteins, which is crucial in various cellular processes.
- Enzyme Inhibition : The compound may inhibit certain enzymes, thereby affecting metabolic pathways. For instance, its structural similarity to natural substrates allows it to interfere with enzyme activities, potentially leading to therapeutic effects.
Biological Activity
Research indicates that this compound has significant biological activity, particularly concerning amino acid transport mechanisms. Studies have shown that it can influence the transport of essential amino acids across cell membranes, which is vital for cellular metabolism and signaling.
Table 1: Biological Activity Summary
| Activity Type | Description | Reference |
|---|---|---|
| Protein Interactions | Modulates protein-protein interactions | |
| Enzyme Inhibition | Potential inhibitor of specific enzymes | |
| Amino Acid Transport | Influences transport mechanisms in cells |
Case Studies and Research Findings
- Study on Enzyme Inhibition : A study highlighted the compound's ability to inhibit certain enzymes related to cancer cell proliferation. The results indicated that this compound could potentially serve as a therapeutic agent in cancer treatment by targeting specific metabolic pathways .
- Impact on Cytokine Levels : Another research project examined how leucine-enriched peptides, including derivatives like this compound, affected cytokine levels in older adults. The findings suggested that supplementation could modulate inflammatory markers, indicating a role in immune response regulation .
- Transport Mechanism Analysis : A comprehensive analysis demonstrated that this compound acts as a ligand for LAT-1 (L-type amino acid transporter 1), influencing the transport of leucine and other neutral amino acids across cellular membranes. This mechanism is crucial for nutrient uptake in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
